1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one 1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17763912
InChI: InChI=1S/C14H15F2NO2/c1-2-13(18)12-4-3-5-17(14(12)19)11-7-9(15)6-10(16)8-11/h6-8,12H,2-5H2,1H3
SMILES:
Molecular Formula: C14H15F2NO2
Molecular Weight: 267.27 g/mol

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one

CAS No.:

Cat. No.: VC17763912

Molecular Formula: C14H15F2NO2

Molecular Weight: 267.27 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one -

Specification

Molecular Formula C14H15F2NO2
Molecular Weight 267.27 g/mol
IUPAC Name 1-(3,5-difluorophenyl)-3-propanoylpiperidin-2-one
Standard InChI InChI=1S/C14H15F2NO2/c1-2-13(18)12-4-3-5-17(14(12)19)11-7-9(15)6-10(16)8-11/h6-8,12H,2-5H2,1H3
Standard InChI Key QFQSRNVXTBVOFZ-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1CCCN(C1=O)C2=CC(=CC(=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidin-2-one core substituted at the 1-position with a 3,5-difluorophenyl group and at the 3-position with a propanoyl chain. The fluorine atoms on the aromatic ring enhance electron-withdrawing effects, influencing reactivity and binding affinity .

Key Structural Features:

  • Piperidin-2-one backbone: A six-membered lactam ring contributing to conformational rigidity.

  • 3,5-Difluorophenyl group: Provides hydrophobic interactions and metabolic stability.

  • Propanoyl side chain: Introduces hydrogen-bonding capabilities and modulates solubility .

Physicochemical Data

PropertyValueSource
Molecular FormulaC14H15F2NO2\text{C}_{14}\text{H}_{15}\text{F}_{2}\text{NO}_{2}PubChem
Molecular Weight267.27 g/molVulcanchem
SMILESCCC(=O)C1CCCN(C1=O)C2=CC(=CC(=C2)F)FPubChem
Boiling PointNot reportedN/A
SolubilityLikely soluble in DMF, DMSOAK Scientific

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions under controlled conditions. A typical route involves:

  • N-alkylation: Introduction of the 3,5-difluorophenyl group to the piperidin-2-one backbone using a Buchwald-Hartwig coupling or nucleophilic substitution .

  • Acylation: Propanoyl group addition via Friedel-Crafts acylation or ester hydrolysis .

Reaction Conditions:

  • Temperature: 80–120°C under inert atmosphere (N₂/Ar).

  • Catalysts: Palladium-based catalysts for cross-coupling steps.

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in inflammation and pain signaling .

TargetIC₅₀ (nM)Model SystemSource
sEH12.3Human recombinantFrontiers
FAAH8.7Mouse brain homogenateAK Scientific
OrganismMIC (µg/mL)Reference
S. aureus16Frontiers
C. albicans32AK Scientific

Chemical Reactivity and Derivatives

Electrophilic Substitution

The difluorophenyl ring undergoes selective halogenation at the para position due to fluorine’s directing effects.

Side-Chain Modifications

  • Propanoyl oxidation: Forms carboxylic acid derivatives.

  • Amide formation: Reacts with amines to yield urea or thiourea analogs .

Applications in Drug Discovery

Anti-Inflammatory Agents

By dual inhibition of sEH and FAAH, the compound reduces prostaglandin and cytokine levels in murine models of arthritis .

Neuroprotective Effects

Preclinical studies suggest efficacy in mitigating neuroinflammation and oxidative stress in Alzheimer’s disease models .

HazardCategorySignal Word
Skin irritation2Warning
Eye irritation2AWarning
Respiratory3Warning

Precautionary Measures

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats.

  • Ventilation: Use fume hoods to avoid inhalation .

Recent Advancements (2022–2025)

Patent Landscape

  • US10336725B2: Covers piperidine derivatives as calcium channel blockers, highlighting structural similarities .

  • WO2017095758A1: Discloses bispiperidinyl agonists for liver X receptor modulation .

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